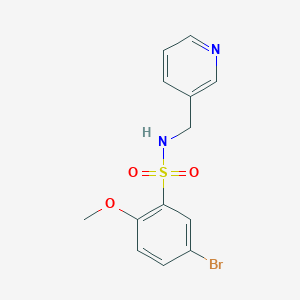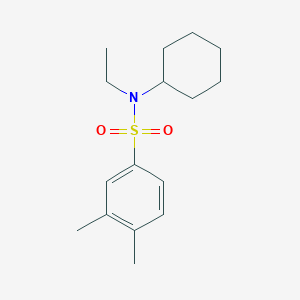
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been extensively studied for its potential therapeutic applications in various diseases. IKK is a key regulatory protein involved in the activation of nuclear factor-κB (NF-κB), which plays a critical role in the regulation of immune and inflammatory responses, cell proliferation, and apoptosis.
Wirkmechanismus
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide inhibits the activity of IKK, a key regulatory protein involved in the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses, cell proliferation, and apoptosis. Inhibition of IKK by 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide blocks the activation of NF-κB, leading to reduced inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including inhibition of NF-κB activation, reduction of pro-inflammatory cytokine production, inhibition of cancer cell growth and proliferation, reduction of joint inflammation and destruction, reduction of neuroinflammation, and improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its selectivity for IKK, which allows for specific inhibition of the NF-κB signaling pathway. However, one limitation of using 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, including:
1. Development of more potent and selective IKK inhibitors for use in clinical trials.
2. Investigation of the potential therapeutic applications of 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide in other diseases, such as multiple sclerosis, psoriasis, and sepsis.
3. Investigation of the molecular mechanisms underlying the effects of 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide on neuroinflammation and cognitive function.
4. Investigation of the potential use of 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 2-bromo-5-nitroanisole with pyridine-3-carboxaldehyde to yield 2-bromo-5-(pyridin-3-ylmethyl)nitrobenzene. This intermediate is then reduced to 2-bromo-5-(pyridin-3-ylmethyl)aniline, which is subsequently reacted with benzenesulfonyl chloride to yield the final product, 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease. In cancer, 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. In inflammatory bowel disease, 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to reduce inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines. In rheumatoid arthritis, 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to reduce joint inflammation and destruction by inhibiting the activation of NF-κB. In Alzheimer's disease, 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to reduce neuroinflammation and improve cognitive function by inhibiting the activation of microglia.
Eigenschaften
Produktname |
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C13H13BrN2O3S |
Molekulargewicht |
357.22 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-12-5-4-11(14)7-13(12)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |
InChI-Schlüssel |
UFWYEQIMXKLAKD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CN=CC=C2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226325.png)
![Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226327.png)


![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)






![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)
